molecular formula C21H30O B8296785 3-[(6R)-6-hexyl-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentan-1-one

3-[(6R)-6-hexyl-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentan-1-one

Cat. No.: B8296785
M. Wt: 298.5 g/mol
InChI Key: DZCTUQNUQANFRZ-QRIPLOBPSA-N
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Description

3-[(6R)-6-hexyl-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentan-1-one is an organic compound with a complex structure that includes a cyclopentanone ring and a tetrahydronaphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(6R)-6-hexyl-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentan-1-one can be achieved through a series of organic reactions. One common method involves the aldol condensation of furfural with cyclopentanone, followed by hydrogenation and hydrodeoxygenation . This method utilizes solid-base catalysts, such as potassium fluoride impregnated alumina, to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. The choice of catalysts and solvents, as well as reaction times and temperatures, are critical factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

3-[(6R)-6-hexyl-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-[(6R)-6-hexyl-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentan-1-one has several scientific research applications:

Mechanism of Action

The mechanism by which 3-[(6R)-6-hexyl-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentan-1-one exerts its effects involves interactions with molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its specific structure and functional groups. The exact pathways and targets can vary based on the application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(6R)-6-hexyl-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentan-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclopentanone ring and a tetrahydronaphthalene moiety sets it apart from other similar compounds.

Properties

Molecular Formula

C21H30O

Molecular Weight

298.5 g/mol

IUPAC Name

3-[(6R)-6-hexyl-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentan-1-one

InChI

InChI=1S/C21H30O/c1-2-3-4-5-6-16-7-8-18-14-19(10-9-17(18)13-16)20-11-12-21(22)15-20/h9-10,14,16,20H,2-8,11-13,15H2,1H3/t16-,20?/m1/s1

InChI Key

DZCTUQNUQANFRZ-QRIPLOBPSA-N

Isomeric SMILES

CCCCCC[C@@H]1CCC2=C(C1)C=CC(=C2)C3CCC(=O)C3

Canonical SMILES

CCCCCCC1CCC2=C(C1)C=CC(=C2)C3CCC(=O)C3

Origin of Product

United States

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